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Introduction
Phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA 2-hydroxylase, is a critical

enzyme in the alpha-oxidation of branched-chain fatty acids, particularly phytanic acid.[1][2]

This enzyme, a member of the Fe(II) and 2-oxoglutarate-dependent dioxygenase superfamily,

is located in the peroxisomes.[2][3] Its primary function is to catalyze the hydroxylation of

phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, the initial and rate-limiting step in the breakdown of

phytanic acid.[2][4] Due to the presence of a methyl group on the beta-carbon of phytanic acid,

it cannot be metabolized through the more common beta-oxidation pathway.[5] Consequently,

alpha-oxidation is essential for its degradation.[6]

Deficiency in PHYH activity, primarily due to mutations in the PHYH gene, leads to the

accumulation of toxic levels of phytanic acid in the blood and tissues, resulting in a rare,

autosomal recessive neurological disorder known as Refsum disease.[1][7][8] This technical

guide provides a comprehensive overview of PHYH, including its biochemical properties, the

metabolic pathway it governs, its clinical relevance, and detailed experimental protocols for its

study.

Gene and Protein Structure
The PHYH gene is located on chromosome 10 and provides the genetic blueprint for the

phytanoyl-CoA hydroxylase enzyme.[1][9] The gene spans approximately 21 kb and is
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composed of nine exons and eight introns.[10][11] The open reading frame of the human

PHYH cDNA encodes a protein of 338 amino acids with a molecular weight of about 41.2 kD.

[1] This precursor protein includes a cleavable N-terminal peroxisomal targeting signal type 2

(PTS2), which directs the enzyme to the peroxisome.[1]

The crystal structure of human PHYH has been resolved, revealing a double-stranded β-helix

core that is characteristic of 2-oxoglutarate-dependent oxygenases.[12][13] The active site

contains a ferrous iron (Fe(II)) atom coordinated by three key amino acid residues: His175,

Asp177, and His264.[12][13][14] The co-substrate, 2-oxoglutarate, binds to the Fe(II) in a

bidentate manner.[12][13]

Catalytic Mechanism and Function
PHYH catalyzes the following chemical reaction:

phytanoyl-CoA + 2-oxoglutarate + O₂ ⇌ 2-hydroxyphytanoyl-CoA + succinate + CO₂[2]

The reaction mechanism is complex and involves the ordered binding of 2-oxoglutarate to the

Fe(II)-containing enzyme, followed by the binding of the substrate, phytanoyl-CoA.[2] This

binding displaces a water molecule from the iron cofactor, allowing for the binding of molecular

oxygen.[2] A subsequent rearrangement forms a high-energy iron-oxygen species that carries

out the hydroxylation of the substrate.[2]

The enzyme exhibits specificity for 3-methyl-branched acyl-CoAs, such as phytanoyl-CoA and

3-methylhexadecanoyl-CoA.[7] It does not show activity towards 2-methyl- or 4-methyl-

branched acyl-CoAs, nor towards long-chain straight-chain acyl-CoAs.[7] Interestingly, in

addition to its known cofactors Fe(II), 2-oxoglutarate, and ascorbate, the recombinant human

PHYH has been shown to require GTP or ATP and Mg²⁺ for its activity.[7]

The Alpha-Oxidation Pathway of Phytanic Acid
The alpha-oxidation of phytanic acid is a multi-step process that occurs within the peroxisomes.

[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.hidex.com/products/cocktails/scintillation-cocktails-for-sample-preparation
https://pubmed.ncbi.nlm.nih.gov/10767344/
https://pubmed.ncbi.nlm.nih.gov/9326940/
https://pubmed.ncbi.nlm.nih.gov/9326940/
https://www.semanticscholar.org/paper/Structure-of-Human-Phytanoyl-CoA-2-Hydroxylase-of-McDonough-Kavanagh/6444877235f0f137bed03ec188aa282964512b09
https://pubmed.ncbi.nlm.nih.gov/16186124/
https://www.semanticscholar.org/paper/Structure-of-Human-Phytanoyl-CoA-2-Hydroxylase-of-McDonough-Kavanagh/6444877235f0f137bed03ec188aa282964512b09
https://pubmed.ncbi.nlm.nih.gov/16186124/
https://pubmed.ncbi.nlm.nih.gov/11555634/
https://www.semanticscholar.org/paper/Structure-of-Human-Phytanoyl-CoA-2-Hydroxylase-of-McDonough-Kavanagh/6444877235f0f137bed03ec188aa282964512b09
https://pubmed.ncbi.nlm.nih.gov/16186124/
https://en.wikipedia.org/wiki/Phytanoyl-CoA_dioxygenase
https://en.wikipedia.org/wiki/Phytanoyl-CoA_dioxygenase
https://en.wikipedia.org/wiki/Phytanoyl-CoA_dioxygenase
https://en.wikipedia.org/wiki/Phytanoyl-CoA_dioxygenase
https://pubmed.ncbi.nlm.nih.gov/10744784/
https://pubmed.ncbi.nlm.nih.gov/10744784/
https://pubmed.ncbi.nlm.nih.gov/10744784/
https://medlineplus.gov/download/genetics/gene/phyh.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phytanic Acid

Phytanoyl-CoA

ATP, CoA

Phytanoyl-CoA Synthetase

2-Hydroxyphytanoyl-CoA

O₂, 2-Oxoglutarate
Fe²⁺, Ascorbate

Phytanoyl-CoA Hydroxylase (PHYH)

Pristanal

Formyl-CoA

2-Hydroxyphytanoyl-CoA Lyase

Pristanic Acid

Aldehyde Dehydrogenase

Beta-Oxidation

Click to download full resolution via product page

Clinical Significance: Refsum Disease
Refsum disease is an autosomal recessive disorder characterized by the accumulation of

phytanic acid in the blood and tissues.[8] More than 90% of cases are caused by mutations in

the PHYH gene, leading to a deficiency in phytanoyl-CoA hydroxylase activity.[1][7] The clinical

manifestations of Refsum disease include retinitis pigmentosa, peripheral neuropathy,

cerebellar ataxia, and elevated protein levels in the cerebrospinal fluid.[1] The accumulation of
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phytanic acid is toxic to cells, though the precise mechanisms leading to the specific symptoms

are still under investigation.[1] Treatment primarily involves dietary restriction of phytanic acid,

which is found in dairy products, beef, lamb, and certain fatty fish.[7]

Mutations in PHYH Gene
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Quantitative Data
The following tables summarize key quantitative data for human phytanoyl-CoA hydroxylase.

Table 1: Enzyme Kinetic Parameters
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Substrate Km (µM) Vmax Reference(s)

Phytanoyl-CoA
29.5 (in the presence

of SCP2)
Data not available [15]

3-

Methylhexadecanoyl-

CoA

40.8 Data not available [15]

Hexadecanoyl-CoA
29.1 (in the presence

of SCP2)
Data not available [15]

Table 2: Effects of Selected Refsum Disease-Causing Mutations on PHYH Activity
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Mutation Effect on Enzyme Activity Reference(s)

P29S
Fully active in vitro, likely

affects peroxisomal targeting.
[14]

Q176K

Partial uncoupling of 2-

oxoglutarate conversion from

phytanoyl-CoA oxidation.

[14]

G204S

Partial uncoupling of 2-

oxoglutarate conversion from

phytanoyl-CoA oxidation.

[14]

N269H

Partial uncoupling of 2-

oxoglutarate conversion from

phytanoyl-CoA oxidation.

[14]

R275Q
Impaired 2-oxoglutarate

binding.
[14]

R275W
Impaired 2-oxoglutarate

binding.
[14]

H175A Inactive. [14]

D177A Inactive. [14]

Various missense, deletions,

and insertions

Result in enzymatically inactive

protein.
[10][11]

Experimental Protocols
The following are detailed methodologies for key experiments related to the study of PHYH.

Expression and Purification of Recombinant Human
PHYH
A polyhistidine-tagged human PHYH can be expressed in E. coli and purified.[7]

Expression: The PHYH cDNA is cloned into an appropriate expression vector (e.g., a pET

vector with an N-terminal polyhistidine tag). The vector is then transformed into a suitable E.
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coli expression strain (e.g., BL21(DE3)). Protein expression is induced, for example, by the

addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer

(e.g., 50 mM Tris-HCl, pH 7.5, containing 300 mM NaCl, 10 mM imidazole, and a protease

inhibitor cocktail). Cells are lysed by sonication or using a French press.

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the

soluble polyhistidine-tagged PHYH is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA)

affinity column. The column is washed with a buffer containing a low concentration of

imidazole to remove non-specifically bound proteins. The recombinant PHYH is then eluted

with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

Further Purification (Optional): For higher purity, the eluted protein can be further purified by

size-exclusion chromatography.

Protein Characterization: The purity of the recombinant protein should be assessed by SDS-

PAGE. The concentration is determined using a standard protein assay, such as the

Bradford or BCA assay.

In Vitro Assay for Phytanoyl-CoA Hydroxylase Activity
Two primary methods are used to determine PHYH activity in vitro: an HPLC-based assay and

a ¹⁴CO₂ trapping assay.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.revvity.com/category/liquid-scintillation-cocktails
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Source
(Recombinant PHYH or Tissue Homogenate)

Reaction Setup
(Substrate, Cofactors, Buffer)

Incubation
(e.g., 37°C for 30-60 min)

Reaction Quenching

Analysis

HPLC-based Separation
and Quantification

Method 1

¹⁴CO₂ Trapping and
Scintillation Counting

Method 2

Data Analysis
(Enzyme Activity Calculation)

Click to download full resolution via product page

Method 1: HPLC-Based Assay
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This method directly measures the formation of the product, 2-hydroxyphytanoyl-CoA, using a

radiolabeled substrate.[3]

Reaction Mixture (Final volume of 100 µL):

50 mM Tris-HCl buffer, pH 7.5

[1-¹⁴C]phytanoyl-CoA (substrate)

2-oxoglutarate

Ferrous sulfate (FeSO₄) (freshly prepared)

Ascorbic acid (freshly prepared)

ATP or GTP

MgCl₂

Enzyme preparation (recombinant PHYH or tissue homogenate)

Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated

at 37°C for 30-60 minutes. The incubation time should be within the linear range of the

reaction.[3]

Reaction Quenching: The reaction is stopped by adding a quenching solution, such as 6%

perchloric acid.[3]

Sample Preparation for HPLC: The quenched reaction mixture is centrifuged at high speed

(e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein. The supernatant is

transferred to an HPLC vial.[3]

HPLC Analysis: The sample is injected onto a reverse-phase C18 column. The substrate and

product are separated using a suitable gradient of an aqueous buffer (e.g., sodium

phosphate) and an organic solvent (e.g., acetonitrile or methanol).[3] A representative,

though not specific for this exact separation, gradient could be a linear gradient from a lower

to a higher percentage of the organic solvent over a set time.
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Quantification: The amount of radiolabeled product is quantified using a radioactivity detector

connected to the HPLC system.

Calculation of Enzyme Activity: The rate of product formation (e.g., in nmol/min/mg protein) is

calculated based on the amount of [1-¹⁴C]2-hydroxyphytanoyl-CoA produced, the specific

activity of the substrate, the incubation time, and the amount of protein in the assay.

Method 2: ¹⁴CO₂ Trapping Assay

This indirect assay measures the decarboxylation of the co-substrate, [1-¹⁴C]2-oxoglutarate,

which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.[3]

Reaction Mixture (in a sealed vial with a center well):

The same components as the HPLC-based assay, but with [1-¹⁴C]2-oxoglutarate instead

of radiolabeled phytanoyl-CoA.

CO₂ Trapping Solution: A CO₂ trapping solution (e.g., a commercially available cocktail like

Carbo-Sorb® E or a solution of sodium hydroxide) is placed in the center well of the reaction

vial.[3][16]

Incubation: The reaction is initiated by adding the enzyme and the vial is sealed. The

incubation is carried out at 37°C for 30-60 minutes.[3]

Reaction Quenching and CO₂ Trapping: The reaction is stopped by injecting a strong acid

(e.g., 6 M HCl) into the reaction mixture. This also facilitates the release of any dissolved

¹⁴CO₂. The vial is then incubated for an additional 60 minutes at room temperature to ensure

complete trapping of the evolved ¹⁴CO₂.[3]

Quantification: The center well containing the trapping solution is removed and placed in a

scintillation vial. A suitable scintillation cocktail (e.g., Permafluor™ E+) is added, and the

trapped ¹⁴CO₂ is quantified by liquid scintillation counting.[3][16]

Calculation of Enzyme Activity: The rate of ¹⁴CO₂ production (e.g., in nmol/min/mg protein) is

calculated based on the measured radioactivity, the specific activity of the [1-¹⁴C]2-

oxoglutarate, the incubation time, and the amount of protein used.
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Conclusion
Phytanoyl-CoA hydroxylase is a key enzyme in lipid metabolism, and its dysfunction has severe

clinical consequences. This guide provides a comprehensive overview of PHYH, from its

molecular characteristics to its role in disease and the methodologies used for its study. For

researchers and professionals in drug development, a thorough understanding of PHYH is

crucial for the diagnosis of Refsum disease and for the exploration of potential therapeutic

interventions. The provided experimental protocols offer a solid foundation for the in vitro

characterization of PHYH activity and the screening of potential modulators of its function.

Further research into the precise kinetic parameters of human PHYH and the quantitative

effects of various mutations will continue to enhance our understanding of this vital enzyme.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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